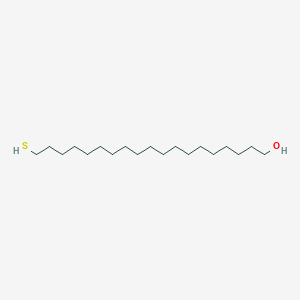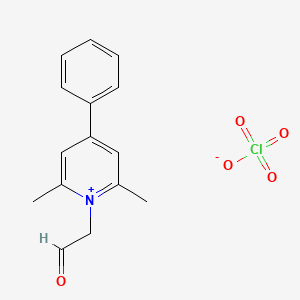
3-Methyl-1-phenylhex-5-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenylhex-5-en-1-one is an organic compound with the molecular formula C13H16O It is a ketone with a phenyl group attached to the first carbon and a methyl group attached to the third carbon of a hex-5-en-1-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylhex-5-en-1-one can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with 3-methylbutanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylhex-5-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
3-Methyl-1-phenylhex-5-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It can be utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylhex-5-en-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The phenyl group may also engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific context of its use, such as in enzymatic reactions or pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenylpent-4-en-1-one: Similar structure but with a shorter carbon chain.
3-Methyl-1-phenylhexan-1-one: Lacks the double bond present in 3-Methyl-1-phenylhex-5-en-1-one.
3-Methyl-1-phenylhex-5-en-2-one: The position of the ketone group is different.
Uniqueness
This compound is unique due to the presence of both a phenyl group and a double bond in its structure, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
112255-39-7 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-methyl-1-phenylhex-5-en-1-one |
InChI |
InChI=1S/C13H16O/c1-3-7-11(2)10-13(14)12-8-5-4-6-9-12/h3-6,8-9,11H,1,7,10H2,2H3 |
InChI Key |
AZSFDMBZNPQCCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


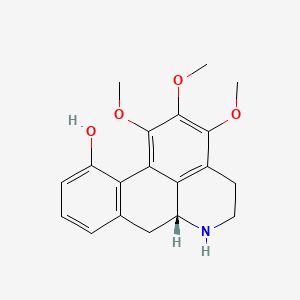
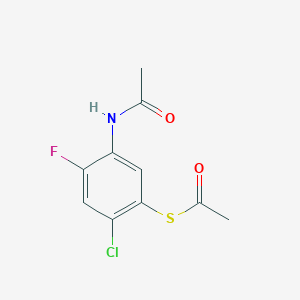
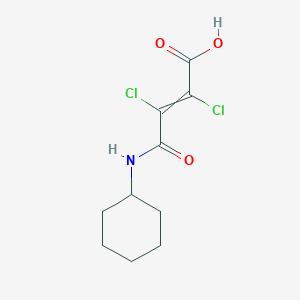
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)

![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
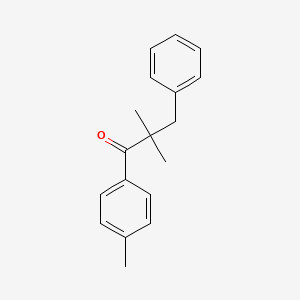
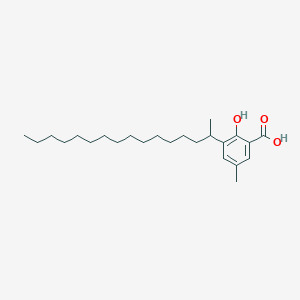
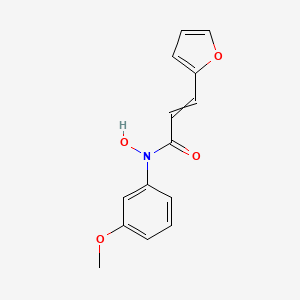
![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)

